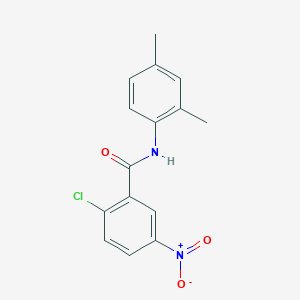![molecular formula C19H14BrClN2O2 B11543727 2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11543727.png)
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a bromonaphthalene moiety and a chlorohydroxyphenyl group linked through an acetohydrazide bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide typically involves the following steps:
Formation of the hydrazide: The starting material, 4-bromonaphthalene, is first converted to 4-bromonaphthalen-1-yl acetic acid. This is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then condensed with 5-chloro-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom on the naphthalene ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 抗がん剤または抗炎症剤としての可能性について調査されています。
産業: 特定の電子または光学特性を持つ新素材の開発に使用できます。
作用機序
この化合物の正確な作用機序は、その特定の用途によって異なります。医薬品化学では、特定の酵素または受容体に結合することにより、その活性を阻害する場合があります。関与する分子標的と経路は、化合物が使用される生物学的コンテキストに基づいて異なります。
類似化合物:
- 2-(4-ブロモナフタレン-1-イル)酢酸
- 4-ブロモナフタレン-1-イル 2-(4-メチルフェノキシ)酢酸
- 1-(4-ブロモナフタレン-1-イル)エタン-1-オン
比較:
- 2-(4-ブロモナフタレン-1-イル)-N'-[(E)-(5-クロロ-2-ヒドロキシフェニル)メチリデン]アセトヒドラジド は、ブロモナフタレンとクロロヒドロキシフェニル基の両方が存在することにより、そのアナログと比較して異なる化学的および生物学的特性を付与する可能性があります。
類似化合物との比較
- 2-(4-bromonaphthalen-1-yl)acetic acid
- 4-bromonaphthalen-1-yl 2-(4-methylphenoxy)acetate
- 1-(4-bromonaphthalen-1-yl)ethan-1-one
Comparison:
- 2-(4-bromonaphthalen-1-yl)-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the bromonaphthalene and chlorohydroxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
- The presence of the hydrazide linkage also differentiates it from simpler bromonaphthalene derivatives, potentially offering different reactivity and applications.
特性
分子式 |
C19H14BrClN2O2 |
|---|---|
分子量 |
417.7 g/mol |
IUPAC名 |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-17-7-5-12(15-3-1-2-4-16(15)17)10-19(25)23-22-11-13-9-14(21)6-8-18(13)24/h1-9,11,24H,10H2,(H,23,25)/b22-11+ |
InChIキー |
SZWIFTLMPYGIII-SSDVNMTOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=C(C=CC(=C3)Cl)O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11543644.png)

![ethyl 2-{[(5-chloro-2-thioxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B11543653.png)


![2,6-dichloro-N~4~-[(E)-(2,4-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B11543664.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11543670.png)
![3-amino-6-methyl-N-(5-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11543673.png)
![4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11543679.png)
![2-(3,4-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11543691.png)
acetyl}hydrazinylidene)-N-(2-methoxybenzyl)butanamide](/img/structure/B11543705.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11543713.png)
![4-Chloro-N-({N'-[(3E)-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11543716.png)
![N-[2-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543732.png)
